molecular formula C8H7N5O B1619347 2-(1H-Tetrazol-1-YL)benzamide CAS No. 449758-24-1

2-(1H-Tetrazol-1-YL)benzamide

Cat. No. B1619347
M. Wt: 189.17 g/mol
InChI Key: PFZBNUJWWHCHJX-UHFFFAOYSA-N
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Description

2-(1H-Tetrazol-1-YL)benzamide is a chemical compound . It is known for its role in medicinal and pharmaceutical applications . The tetrazole ring system has attracted much attention in medicinal chemistry .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . For instance, the synthesis of 2-{[2-(1 H-tetrazole-5-yl)ethyl]sulfanyl}-1,3-benzimidazole involves warming a mixture of 3-(1,3 - benzimidazole-2-yl-sulfanyl)propanenitrile, sodium azide, DMF, and zinc chloride in an oil bath for 6 hours at 125°C .


Molecular Structure Analysis

The molecular structure of 2-(1H-Tetrazol-1-YL)benzamide is characterized by a five-membered, doubly unsaturated ring which consists of four nitrogen and one carbon atom . The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .


Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .


Physical And Chemical Properties Analysis

2-(1H-Tetrazol-1-YL)benzamide is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They dissolve in water, acetonitrile, etc .

Scientific Research Applications

1. Use in Coordination Networks and Nonlinear Optical Properties

2-(1H-Tetrazol-1-YL)benzamide derivatives have been used in the synthesis of coordination networks with interesting structural and optical properties. A study by Liao et al. (2013) explored tetrazolate-yl acylamide tectons combined with cadmium dichloride to create crystalline coordination networks. These compounds displayed significant second harmonic generation efficiencies, indicating potential applications in nonlinear optics (Liao et al., 2013).

2. Corrosion Inhibition

The derivatives of 2-(1H-Tetrazol-1-YL)benzamide have been researched for their corrosion inhibiting properties. A study by Aouine et al. (2011) synthesized compounds like 2-((tetrazol-5-yl)methyl)isoindoline-1,3-dione and N-((tetrazol-5-yl)methyl)benzamide, noting their potential application in protecting mild steel against corrosion in acidic media (Aouine et al., 2011).

3. Luminescent Materials for Selective Detection

In the realm of luminescent materials, tetrazolate-based ligands derived from 2-(1H-Tetrazol-1-YL)benzamide have shown promise. A study conducted by Buragohain et al. (2016) synthesized a fluorescent amide-functionalized metal–organic framework (MOF) using these compounds. This framework demonstrated selective detection capabilities for specific compounds like 2,4,6-trinitrophenol, highlighting its utility in sensing applications (Buragohain et al., 2016).

4. Metal-Organic Coordination Polymers

Wang et al. (2010) reported on the creation of metal–organic coordination polymers using N-(1H-tetrazol-5-yl)benzamide ligand. They synthesized various polymers with different metal ions, finding diverse structural formations and thermal stabilities. This study opens up possibilities for using these compounds in constructing intricate molecular architectures (Wang et al., 2010).

Safety And Hazards

When handling 2-(1H-Tetrazol-1-YL)benzamide, it is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications . The interest in tetrazole chemistry has been increasing rapidly because of diverse biological and pharmaceutical applications, mostly due to the diversity of this N-heterocyclic moiety in medicinal chemistry . This suggests that there is a promising future for the development and application of 2-(1H-Tetrazol-1-YL)benzamide and similar compounds in various fields.

properties

IUPAC Name

2-(tetrazol-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O/c9-8(14)6-3-1-2-4-7(6)13-5-10-11-12-13/h1-5H,(H2,9,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZBNUJWWHCHJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357638
Record name 2-(1H-TETRAZOL-1-YL)BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Tetrazol-1-YL)benzamide

CAS RN

449758-24-1
Record name 2-(1H-TETRAZOL-1-YL)BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-Tetrazol-1-yl-benzoic acid (1.0 g, 5.2 mmol), ammonium chloride (0.56 g, 10.4 mmol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (2.0 g, 10.4 mmol), 1-hydroxy-7-azabenzotriazole (1.4 g, 10.4 mmol) and diisopropylethylamine (3.6 ml, 20.8 mmol) in N,N-dimethylformamide (15 ml) was stirred at room temperature overnight. Water was added and the reaction mixture was extracted with ethyl acetate. The combined organic layers were washed with brine. Drying and solvent evaporation gave 2-Tetrazol-1-yl-benzamide; 1H NMR (CD3OD, 400 MHz) δ9.44 (s, 1H), 7.72 (m, 4H).
Quantity
1 g
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reactant
Reaction Step One
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0.56 g
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reactant
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2 g
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reactant
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1.4 g
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reactant
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3.6 mL
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reactant
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15 mL
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solvent
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Quantity
0 (± 1) mol
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solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Egyed, D Bajusz, GM Keserű - Bioorganic & Medicinal Chemistry, 2019 - Elsevier
Abstract Structure based optimization of B39, an indazole-based low micromolar JAK2 virtual screening hit is reported. Analysing the effect of certain modifications on the activity and …

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